![molecular formula C16H15IO2 B1359032 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone CAS No. 951884-49-4](/img/structure/B1359032.png)
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The compound is a cream solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-iodophenyl) (4-methoxy-3,5-dimethylphenyl)methanone . The InChI code for this compound is 1S/C16H15IO2/c1-10-8-13 (9-11 (2)16 (10)19-3)15 (18)12-4-6-14 (17)7-5-12/h4-9H,1-3H3 .Scientific Research Applications
Suzuki Cross-Coupling Reaction
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone has been utilized in the Suzuki cross-coupling reaction, which is a pivotal method in organic chemistry for forming carbon-carbon bonds. A study by Chaumeil et al. (2000) reported on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This process is optimized to obtain biaryls in good yield, highlighting the compound's utility in complex organic synthesis processes (Chaumeil, Signorella, & Drian, 2000).
Photophysical Behavior
The photophysical behavior of fluorogenic molecules related to 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, such as DFHBI derivatives, has been characterized in a study by Santra et al. (2019). These molecules are used for imaging RNA and their fluorescence is significantly affected by solvent interactions and photoisomerization processes. This study provides insights into the photophysical properties and how they can be manipulated for various applications (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Stability in Environmental Conditions
The stability of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone and its derivatives in environmental conditions has been studied, particularly in the context of UV filters in water. Negreira et al. (2008) investigated the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. The study identified significant reaction rates with free chlorine, leading to the formation of halogenated by-products. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).
properties
IUPAC Name |
(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKCLASRQPCTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.